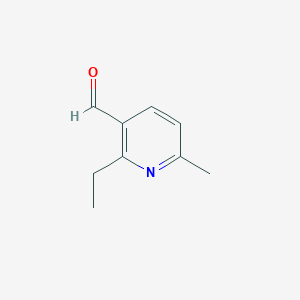
2-Ethyl-6-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methylnicotinaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by its yellowish crystalline powder form and has a molecular weight of 225.7 g/mol. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methylnicotinaldehyde can be achieved through various methods. One common approach involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . This process typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperature settings.
Industrial Production Methods
On an industrial scale, the production of this compound often involves large-scale oxidation processes. These methods are designed to maximize yield and efficiency while minimizing environmental impact. The use of advanced oxidation techniques and catalysts is common in industrial settings to achieve high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed depending on the desired substitution.
Major Products Formed
Oxidation: The major product is 2-Ethyl-6-methylnicotinic acid.
Reduction: The major product is 2-Ethyl-6-methylnicotinalcohol.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
2-Ethyl-6-methylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: A precursor in the synthesis of 2-Ethyl-6-methylnicotinaldehyde.
2-Ethyl-6-methylnicotinic acid: An oxidation product of this compound.
2-Ethyl-6-methylnicotinalcohol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its aldehyde group makes it a versatile intermediate in organic synthesis, and its potential biological activities distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-ethyl-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-3-9-8(6-11)5-4-7(2)10-9/h4-6H,3H2,1-2H3 |
InChI Key |
RQGNTWUGGXIPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















